N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(2,5-difluorophenyl)-5-ethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H11F2NOS and its molecular weight is 267.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.05294147 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipathogenic Activity
The synthesis and characterization of thiourea derivatives, including those related to thiophene carboxamides, have been explored for their antipathogenic activity. These compounds show significant potential against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation, indicating potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Catalysis and Material Science
Yttrium alkyl complexes with benzamidinate ligands, incorporating carboxamide groups, have been synthesized and shown to effectively polymerize ethene to polyethene, suggesting applications in catalysis and polymer science (Bambirra et al., 2003).
Anticonvulsant Activity
New bishydrazones derived from thiophene, including 3,4-dipropyloxythiophene dicarbohydrazides, have shown promising anticonvulsant activity. This research area explores the potential of thiophene derivatives in developing treatments for epilepsy, indicating the versatility of thiophene-based compounds in medicinal chemistry (Kulandasamy, Adhikari, & Stables, 2009).
Organic Electronics
The development of high surface area conjugated microporous polymers based on thiophene derivatives for applications in organic electronics and optoelectronics highlights the potential of thiophene-based materials in advanced technology sectors. These materials demonstrate significant microporosity and surface area, suggesting their utility in electronics (Jiang et al., 2010).
Synthesis and Characterization
The synthesis and characterization of functionalized thiophene-based pyrazole amides underline the importance of thiophene derivatives in creating compounds with potential nonlinear optical properties and applications in computational and materials chemistry (Kanwal et al., 2022).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-ethylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS/c1-2-10-5-8(7-18-10)13(17)16-12-6-9(14)3-4-11(12)15/h3-7H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWUQXUIXULKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.